molecular formula C22H36N2O B5482802 N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine

N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine

Cat. No.: B5482802
M. Wt: 344.5 g/mol
InChI Key: LNUAAHAFERZTED-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine is a complex organic compound with the molecular formula C22H36N2O. This compound is characterized by its unique structure, which includes a xanthene core and a diamine functional group. It is typically used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine typically involves the reaction of a xanthene derivative with a diamine precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes to facilitate the reaction. The process may also involve steps such as hydrogenation and methylation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography and crystallization are common to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: A simpler diamine with similar reactivity but lacking the xanthene core.

    N,N,N-Trimethyl-1,3-propanediamine: Another diamine with an additional methyl group, used in different synthetic applications.

Uniqueness

N1,N1-Dimethyl-N3-((1,3,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-2-yl)methyl)propane-1,3-diamine is unique due to its xanthene core, which imparts distinct chemical and physical properties. This structure allows for specific interactions in biological systems and provides versatility in synthetic applications, making it a valuable compound in various fields.

Properties

IUPAC Name

N-[(1,3,4a-trimethyl-1,2,3,4,9,9a-hexahydroxanthen-2-yl)methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O/c1-16-14-22(3)20(13-18-9-6-7-10-21(18)25-22)17(2)19(16)15-23-11-8-12-24(4)5/h6-7,9-10,16-17,19-20,23H,8,11-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUAAHAFERZTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CC3=CC=CC=C3O2)C(C1CNCCCN(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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